N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
CAS No.:
Cat. No.: VC14767950
Molecular Formula: C15H14BrN3O4
Molecular Weight: 380.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14BrN3O4 |
|---|---|
| Molecular Weight | 380.19 g/mol |
| IUPAC Name | 3-[[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C15H14BrN3O4/c16-11-3-1-10(2-4-11)12-5-6-14(21)19(18-12)9-13(20)17-8-7-15(22)23/h1-6H,7-9H2,(H,17,20)(H,22,23) |
| Standard InChI Key | QYTCIGAHAYPJBT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)Br |
Introduction
N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a pyridazine core with a bromophenyl substituent and an acetylated beta-alanine moiety, which may contribute to its biological activity and solubility properties.
Chemical Reactivity
The chemical reactivity of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can be attributed to its functional groups, particularly the acetamide and the oxopyridazine. Common reactions may include:
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Condensation reactions: Involving the formation of new bonds through the loss of small molecules like water.
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Electrophilic substitution reactions: Facilitated by the bromine atom, allowing for the introduction of other functional groups.
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Amidation reactions: Involving the modification of the acetamide group.
These reactions can be utilized in synthetic pathways to modify the compound or create derivatives with enhanced properties.
Biological Activity
Preliminary studies suggest that N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine exhibits significant biological activities, particularly in anti-inflammatory and analgesic domains. Compounds with similar structures can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The oxopyridazine moiety is believed to contribute to its activity by interacting with specific biological targets.
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential inhibition of COX and LOX enzymes |
| Analgesic | Contribution to pain relief mechanisms |
| Oxopyridazine Moiety | Interaction with biological targets |
Research Findings and Future Directions
Further research into the interactions and modifications of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine could pave the way for novel drug development. The compound's unique structural features, including its halogenation and functional groups, may influence its biological properties and applications significantly. Its dual functional groups (the oxopyridazine and beta-alanine) may provide synergistic effects in biological activity not observed in other similar compounds.
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